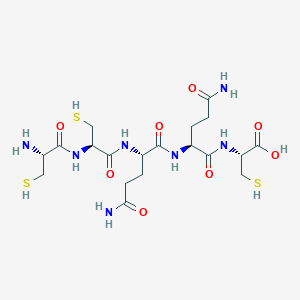
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine is a complex peptide composed of three cysteine and two glutamine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and as a potential antioxidant.
Medicine: Explored for therapeutic applications, including as a precursor for glutathione, a critical antioxidant in the body.
Industry: Potential use in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-glutaminyl-L-glutaminyl-L-cysteine involves its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The thiol groups in cysteine residues can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzyme Modulation: The peptide can modulate the activity of enzymes involved in redox reactions and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A single amino acid with antioxidant properties.
L-Glutamine: An amino acid involved in protein synthesis and cellular metabolism.
Glutathione: A tripeptide (L-glutamyl-L-cysteinyl-glycine) with potent antioxidant activity.
Eigenschaften
CAS-Nummer |
918412-68-7 |
|---|---|
Molekularformel |
C19H33N7O8S3 |
Molekulargewicht |
583.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H33N7O8S3/c20-8(5-35)15(29)25-11(6-36)18(32)24-9(1-3-13(21)27)16(30)23-10(2-4-14(22)28)17(31)26-12(7-37)19(33)34/h8-12,35-37H,1-7,20H2,(H2,21,27)(H2,22,28)(H,23,30)(H,24,32)(H,25,29)(H,26,31)(H,33,34)/t8-,9-,10-,11-,12-/m0/s1 |
InChI-Schlüssel |
HNCDHCQQLNJXGF-HTFCKZLJSA-N |
Isomerische SMILES |
C(CC(=O)N)[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Ethoxyethyl)-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14196887.png)
![[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene](/img/structure/B14196894.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)
![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)
![3-(1,3-benzodioxol-4-yl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14196931.png)
![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)
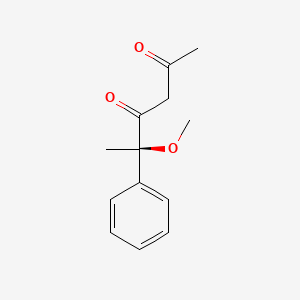
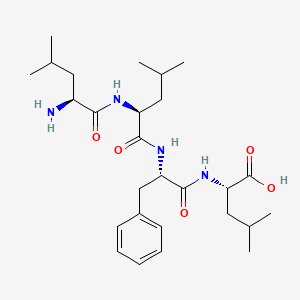
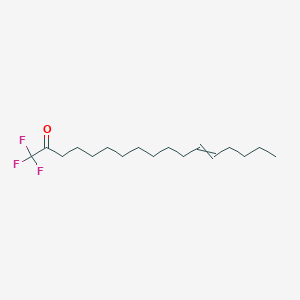
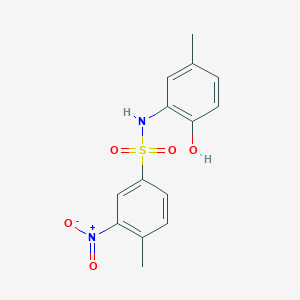

![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
